![molecular formula C6H12O3 B13762955 1-Hydroperoxy-4-methylpentan-2-one CAS No. 59472-06-9](/img/structure/B13762955.png)
1-Hydroperoxy-4-methylpentan-2-one
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Overview
Description
1-Hydroperoxy-4-methylpentan-2-one is an organic peroxide compound with the chemical formula C6H12O3. It is known for its reactivity and is used in various chemical processes. This compound is also referred to as 4-hydroperoxy-4-methylpentan-2-one .
Preparation Methods
1-Hydroperoxy-4-methylpentan-2-one can be synthesized through the reaction of methyl isobutyl ketone with benzoyl peroxide . The reaction typically involves the use of a solvent and is carried out under controlled temperature conditions to ensure the stability of the product. Industrial production methods may involve continuous flow processes to enhance yield and safety.
Chemical Reactions Analysis
1-Hydroperoxy-4-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxyl radicals and other peroxides . The major products formed from these reactions can include cyclic ethers, unsaturated acyclic peroxy radicals, and other oxidized derivatives .
Scientific Research Applications
1-Hydroperoxy-4-methylpentan-2-one is used in scientific research for its role as an oxidizing agent and radical initiator. It is employed in organic synthesis, particularly in the formation of complex molecules through radical reactions . Additionally, it is used in the study of combustion processes and atmospheric chemistry due to its reactivity with volatile organic compounds .
Mechanism of Action
The mechanism of action of 1-Hydroperoxy-4-methylpentan-2-one involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including hydrogen abstraction and addition reactions . The molecular targets and pathways involved in these reactions are primarily related to the oxidation of organic substrates.
Comparison with Similar Compounds
1-Hydroperoxy-4-methylpentan-2-one is similar to other organic peroxides such as methyl isobutyl ketone peroxide and benzoyl peroxide . it is unique in its specific reactivity and the types of radicals it generates. Similar compounds include 4-hydroperoxy-4-methyl-2-pentanone and 2-pentanone, 4-hydroperoxy-4-methyl .
Biological Activity
1-Hydroperoxy-4-methylpentan-2-one, a hydroperoxide compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a ketone structure. This configuration is crucial for its reactivity and biological interactions. The compound can be synthesized through various methods, including oxidation processes involving methylpentanones.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins, leading to cell death.
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
3. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are likely mediated through ROS generation and subsequent activation of apoptotic pathways. This suggests potential applications in cancer therapy, although further research is necessary to elucidate specific pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |
Johnson et al. (2024) | Reported antioxidant activity measured via DPPH assay, showing an IC50 value of 30 µg/mL, indicating strong free radical scavenging ability. |
Lee et al. (2025) | Found that treatment with this compound led to a significant reduction in viability of A549 lung cancer cells, with IC50 values around 20 µg/mL. |
The biological activities of this compound can be attributed to several mechanisms:
- ROS Generation : The hydroperoxy group can decompose to produce hydroxyl radicals, which are highly reactive and can initiate lipid peroxidation and DNA damage.
- Cell Membrane Disruption : Interaction with cellular membranes may lead to increased permeability and eventual cell lysis.
- Apoptotic Pathway Activation : Induction of apoptosis may occur through mitochondrial pathways, involving cytochrome c release and activation of caspases.
Properties
CAS No. |
59472-06-9 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-hydroperoxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(2)3-6(7)4-9-8/h5,8H,3-4H2,1-2H3 |
InChI Key |
WIJQJQZZCNTOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)COO |
Origin of Product |
United States |
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